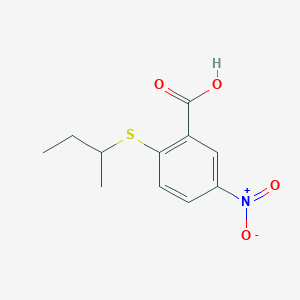

2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

CAS No.: 1019562-00-5

Cat. No.: VC3377425

Molecular Formula: C11H13NO4S

Molecular Weight: 255.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019562-00-5 |

|---|---|

| Molecular Formula | C11H13NO4S |

| Molecular Weight | 255.29 g/mol |

| IUPAC Name | 2-butan-2-ylsulfanyl-5-nitrobenzoic acid |

| Standard InChI | InChI=1S/C11H13NO4S/c1-3-7(2)17-10-5-4-8(12(15)16)6-9(10)11(13)14/h4-7H,3H2,1-2H3,(H,13,14) |

| Standard InChI Key | GPRYRJVEHJCQGG-UHFFFAOYSA-N |

| SMILES | CCC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |

| Canonical SMILES | CCC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |

Introduction

Chemical Structure and Properties

Structural Features and Composition

2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid possesses a benzoic acid core with two key functional group modifications that define its chemical identity and behavior. The molecular structure incorporates:

-

A carboxylic acid group (-COOH) attached to the benzene ring

-

A nitro group (-NO2) at the 5-position of the benzene ring

-

A butan-2-ylsulfanyl group (-S-CH(CH3)-CH2-CH3) at the 2-position

This arrangement creates a molecule with multiple centers for potential reactivity, including electrophilic, nucleophilic, and coordination sites. The chemical formula is C11H13NO4S, with a molecular weight of 255.29 g/mol .

Chemical Reactivity and Characteristics

Functional Group Reactivity

The multiple functional groups in 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid provide several potential reaction pathways:

-

The carboxylic acid group can participate in typical carboxylic acid reactions:

-

Esterification with alcohols

-

Amidation with amines

-

Reduction to alcohols

-

Formation of acid chlorides

-

-

The nitro group offers additional reactivity:

-

The sulfanyl group introduces possibilities for:

-

Oxidation reactions

-

Nucleophilic displacement

-

Metal coordination

-

This multi-functional nature contributes to the compound's designation as a versatile scaffold for synthetic chemistry.

Comparison with Related Nitrobenzoic Acids

To provide context, examining other nitrobenzoic acids reveals important structural relationships and potential property patterns:

Basic nitrobenzoic acids are approximately ten times more acidic than benzoic acid due to the electron-withdrawing effects of the nitro group . The positioning of substituents significantly impacts reactivity and physical properties, with ortho substituents often exerting substantial influence through both electronic and steric effects.

Applications and Research Significance

| Supplier | Quantity | Price (EUR) | Purity | Reference |

|---|---|---|---|---|

| Cymit Química | 50 mg | 462.00 € | Min. 95% | |

| Cymit Química | 500 mg | 1,244.00 € | Min. 95% |

The estimated delivery time from Cymit Química to the United States is listed as Tuesday, June 3, 2025 . This pricing structure suggests that 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid is considered a specialty chemical, likely produced in limited quantities primarily for research applications.

Structural Relationships and Analogues

Structural Family and Classification

2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid belongs to several structural families:

-

Nitrobenzoic acids - characterized by a nitro group on a benzoic acid framework

-

Sulfanyl-substituted aromatic compounds - featuring a sulfur-containing substituent

-

Ortho-substituted benzoic acids - with substitution adjacent to the carboxylic acid group

Comparative Analysis with Related Compounds

Understanding 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid in the context of related compounds can provide insights into its potential properties and applications:

-

Comparison with basic nitrobenzoic acids: Standard nitrobenzoic acids like 2-nitrobenzoic acid show characteristic properties such as enhanced acidity and the ability to undergo reduction of the nitro group to form amines .

-

Comparison with fluorinated analogues: 2-Fluoro-5-nitrobenzoic acid shares the same 5-nitro substitution pattern but has different applications, particularly in synthesizing fluorescent sensing molecules .

-

Comparison with other sulfur-containing aromatic compounds: Compounds containing aromatic-sulfur bonds often exhibit interesting coordination chemistry and can participate in unique transformations involving the sulfur atom.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume